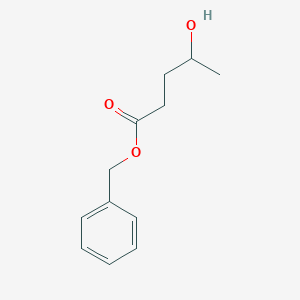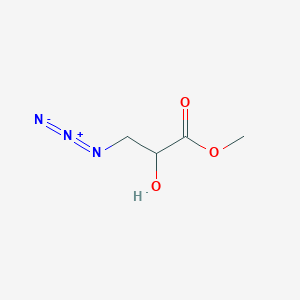
2C7KFP9LKN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Cyclopropylmethyl)-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide, identified by the Unique Ingredient Identifier 2C7KFP9LKN, is a compound with a complex molecular structure. It is characterized by the presence of a cyclopropylmethyl group, an imidazolidinyl ring, and a thiazolecarboxamide moiety .
Preparation Methods
The synthesis of 2-[3-(Cyclopropylmethyl)-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide involves multiple steps. The process typically starts with the preparation of the imidazolidinyl ring, followed by the introduction of the cyclopropylmethyl group. The thiazolecarboxamide moiety is then attached through a series of condensation reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-[3-(Cyclopropylmethyl)-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[3-(Cyclopropylmethyl)-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide involves its interaction with specific molecular targets. It binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
When compared to similar compounds, 2-[3-(Cyclopropylmethyl)-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide stands out due to its unique structural features and versatile reactivity. Similar compounds include:
- 2-[3-(Cyclopropylmethyl)-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide
- 2-[3-(Cyclopropylmethyl)-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide .
These compounds share structural similarities but differ in their specific functional groups and reactivity profiles, making each one unique in its applications and properties.
Properties
CAS No. |
1072803-05-4 |
|---|---|
Molecular Formula |
C18H21N5O2S |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-[3-(cyclopropylmethyl)-2-oxoimidazolidin-1-yl]-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H21N5O2S/c1-12-15(16(24)20-10-14-3-2-6-19-9-14)26-17(21-12)23-8-7-22(18(23)25)11-13-4-5-13/h2-3,6,9,13H,4-5,7-8,10-11H2,1H3,(H,20,24) |
InChI Key |
DQJQOFFCCSGWRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2CCN(C2=O)CC3CC3)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-({5-chloro-2-ethyl-9-methyl-10-oxo-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-13-yl}methoxy)benzoate](/img/structure/B8335133.png)
![Tert-butyl [(3-cyanobenzyl)amino]acetate](/img/structure/B8335141.png)
![5-Phenylsulfanyl-[1,3,4]thiadiazole-2-carboxylic acid ethyl ester](/img/structure/B8335145.png)



![{2-[2-Methyl-3-(methyloxy)phenyl]ethyl}formamide](/img/structure/B8335174.png)

![4-Chloro-6-(N,N-dimethylamino)-pyrido[3,4-d]pyrimidine](/img/structure/B8335195.png)





